REACTION_SMILES
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[C:17](=[O:18])([O-:19])[O-:20].[CH3:23][NH:24][CH:25]1[CH2:26][CH2:27][CH2:28][CH2:29][CH:30]1[NH:31][CH3:32].[Cs+:21].[Cs+:22].[Cu:33][I:34].[O:35]=[CH:36][N:37]([CH3:38])[CH3:39].[nH:1]1[c:2]([CH2:6][O:7][c:8]2[cH:9][c:10]([CH:11]=[O:12])[cH:13][cH:14][c:15]2[I:16])[n:3][cH:4][cH:5]1>>[n:1]1[c:2]2[n:3]([cH:4][cH:5]1)-[c:15]1[c:8]([cH:9][c:10]([CH:11]=[O:12])[cH:13][cH:14]1)[O:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC1CCCCC1NC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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[Cu]I
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cu]I
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(I)c(OCc2ncc[nH]2)c1
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Name
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Type
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product
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Smiles
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O=Cc1ccc2c(c1)OCc1nccn1-2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |